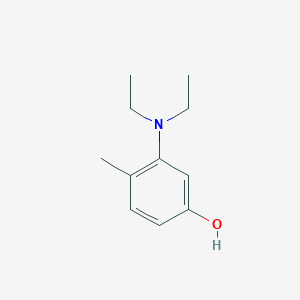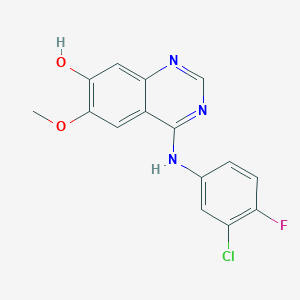![molecular formula C14H26INO4 B12507902 tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate](/img/structure/B12507902.png)
tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is a chemical compound that belongs to the class of tert-butyl esters. It is characterized by the presence of a tert-butoxycarbonyl group, an amino group, and an iodine atom attached to a pentanoate backbone. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Iodination: The iodination of the pentanoate backbone is achieved using iodine or iodinating agents under specific conditions.
Esterification: The final step involves the esterification of the protected amino acid with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl peresters, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The iodine atom can participate in halogen bonding, affecting the compound’s binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxycyclohexylethanoic acid
- Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-bromopentanoate
Uniqueness
Tert-butyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-iodopentanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to similar compounds with different halogens or functional groups. This uniqueness makes it valuable for specific applications in synthetic chemistry and biological research.
Eigenschaften
Molekularformel |
C14H26INO4 |
|---|---|
Molekulargewicht |
399.26 g/mol |
IUPAC-Name |
tert-butyl (2S)-5-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H26INO4/c1-13(2,3)19-11(17)10(8-7-9-15)16-12(18)20-14(4,5)6/h10H,7-9H2,1-6H3,(H,16,18)/t10-/m0/s1 |
InChI-Schlüssel |
QPPOILFAPMMPJG-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCCI)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCCI)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Trimethylsilyl)ethyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B12507820.png)
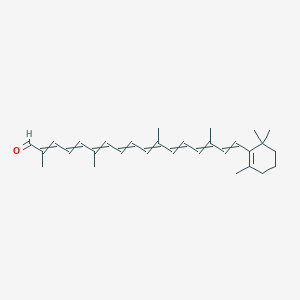
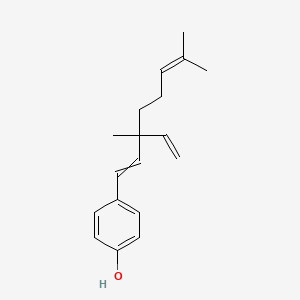

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4(3H)-one](/img/structure/B12507858.png)
![5-[2-(Diphenylmethyl)pyrrolidine-1-carbonyl]pyrrolidin-3-ol](/img/structure/B12507862.png)
![1,2-Dimethoxy-4-prop-2-enylbenzene;3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12507870.png)
amine hydrochloride](/img/structure/B12507871.png)
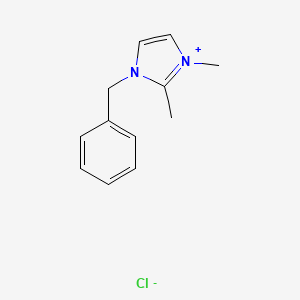
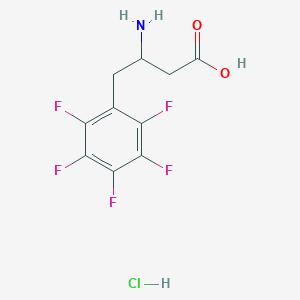
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)

